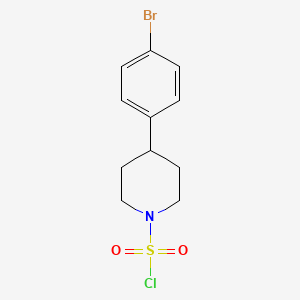4-(4-Bromophenyl)piperidine-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18022072
Molecular Formula: C11H13BrClNO2S
Molecular Weight: 338.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13BrClNO2S |
|---|---|
| Molecular Weight | 338.65 g/mol |
| IUPAC Name | 4-(4-bromophenyl)piperidine-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C11H13BrClNO2S/c12-11-3-1-9(2-4-11)10-5-7-14(8-6-10)17(13,15)16/h1-4,10H,5-8H2 |
| Standard InChI Key | GJQQCZHKTUBECN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C2=CC=C(C=C2)Br)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a bromophenyl group and at the 1-position with a sulfonyl chloride functional group. The sulfonyl chloride () group is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols. The bromine atom on the phenyl ring enhances the compound’s utility in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2913419-29-9 |
| Molecular Formula | |
| Molecular Weight | 338.65 g/mol |
| SMILES Notation | O=S(=O)(Cl)N1CCC(c2ccc(Br)cc2)CC1 |
| Topological Polar Surface Area | 54.5 Ų |
The SMILES notation underscores the connectivity: the piperidine ring (N1CCC(CC1)) is linked to the sulfonyl chloride group () and the 4-bromophenyl substituent .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related piperidine sulfonyl chlorides reveal distinct signals:
-
NMR: Protons on the piperidine ring resonate between δ 1.5–3.1 ppm, while aromatic protons from the bromophenyl group appear as doublets near δ 7.1–7.3 ppm (J = 8.0 Hz) .
-
NMR: The sulfonyl chloride carbon resonates near δ 45–50 ppm, while the brominated aromatic carbons show signals between δ 119–145 ppm .
-
Mass Spectrometry: Electrospray ionization (ESI) typically yields a molecular ion peak at m/z 339.0 ([M+H]), consistent with the molecular weight .
Synthesis and Manufacturing
Precursor Preparation
The synthesis begins with 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (CAS 80980-89-8), which is hydrogenated using a rhodium-on-carbon catalyst under hydrogen pressure (100 psi) in methanol with triethylamine as a base. This step reduces the tetrahydropyridine to piperidine, yielding 4-(4-bromophenyl)piperidine with 98% efficiency .
Table 2: Hydrogenation Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rh/C (5% w/w) |
| Solvent | Methanol |
| Pressure | 100 psi H |
| Temperature | 20°C |
| Reaction Time | 24 hours |
| Yield | 98% |
Sulfonation Reaction
The piperidine intermediate is then treated with chlorosulfonic acid () or sulfuryl chloride () to introduce the sulfonyl chloride group. Piperidine-1-sulfonyl chloride (CAS 35856-62-3), a related compound, is synthesized under analogous conditions, suggesting similar reactivity for the bromophenyl derivative . The reaction typically proceeds at 0–5°C to minimize side reactions, with the sulfonyl chloride group attaching exclusively at the piperidine nitrogen due to its nucleophilicity .
Physicochemical Properties
Stability and Reactivity
The sulfonyl chloride group renders the compound moisture-sensitive, necessitating storage under inert atmospheres. It hydrolyzes in aqueous media to form the corresponding sulfonic acid, releasing hydrochloric acid:
This reactivity is exploited in stepwise syntheses where controlled hydrolysis is required .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality—a bromine atom for cross-coupling and a sulfonyl chloride for nucleophilic displacement—makes it valuable in drug discovery. For example:
-
Suzuki-Miyaura Coupling: The aryl bromide reacts with boronic acids to form biaryl structures, common in kinase inhibitors .
-
Sulfonamide Formation: Reaction with amines yields sulfonamides, a prevalent pharmacophore in antiviral and anticancer agents .
Agrochemistry
Sulfonamide derivatives are used as herbicides and fungicides. The bromophenyl group may enhance lipid solubility, improving membrane penetration in plant pathogens .
Future Directions
Research opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume